BI-1935

Übersicht

Beschreibung

BI-1935 ist ein potenter und selektiver niedermolekularer Inhibitor des Enzyms lösliche Epoxidhydrolase. Lösliche Epoxidhydrolase ist am Metabolismus chemischer Mediatoren beteiligt, die von Arachidonsäure abgeleitet sind. This compound hat in sowohl in-vitro- als auch in-vivo-Experimenten, insbesondere im Kontext von Herz-Kreislauf-Erkrankungen, ein erhebliches Potenzial gezeigt .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und deren anschließende Reaktion unter bestimmten Bedingungen. Die Methode zur Herstellung der Mutterlauge beinhaltet das Auflösen von 2 Milligramm der Verbindung in 50 Mikrolitern Dimethylsulfoxid, was zu einer Mutterlauge-Konzentration von 40 Milligramm pro Milliliter führt . Industrielle Produktionsmethoden für this compound sind nicht umfassend dokumentiert, beinhalten aber typischerweise großtechnische Synthese- und Reinigungsprozesse, um eine hohe Reinheit und Ausbeute zu gewährleisten.

Vorbereitungsmethoden

The synthesis of BI-1935 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The mother liquor preparation method involves dissolving 2 milligrams of the compound in 50 microliters of dimethyl sulfoxide, resulting in a mother liquor concentration of 40 milligrams per milliliter . Industrial production methods for this compound are not extensively documented, but typically involve large-scale synthesis and purification processes to ensure high purity and yield.

Analyse Chemischer Reaktionen

BI-1935 durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nucleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise führt die Hemmung der löslichen Epoxidhydrolase durch this compound zu einem Anstieg des Epoxyeicosatriensäure-Spiegels, die entzündungshemmende und vasodilatorische Eigenschaften besitzen .

Wissenschaftliche Forschungsanwendungen

BI-1935 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Werkzeugverbindung verwendet, um die Hemmung der löslichen Epoxidhydrolase zu untersuchen. In der Biologie und Medizin wird this compound verwendet, um die Rolle der löslichen Epoxidhydrolase bei Herz-Kreislauf-Erkrankungen, Bluthochdruck und Entzündungen zu untersuchen. Es hat positive Effekte in Modellen von Bluthochdruck-induzierten Nierenschäden und -versagen gezeigt, sowie bei der Reduktion der Gesamtzahl der Bronchoalveolarlavage-Zellen bei Tabakrauch-exponierten Ratten .

Wirkmechanismus

This compound übt seine Wirkung durch Hemmung des Enzyms lösliche Epoxidhydrolase aus. Diese Hemmung verhindert die Hydrolyse von Epoxyeicosatriensäuren zu Dihydroxyeicosatriensäuren, wodurch der Spiegel von Epoxyeicosatriensäuren erhöht wird. Diese Säuren wirken als endotheliale Hyperpolarisationsfaktoren, die die Vasodilatation durch die Stimulation von calciumaktivierten Kaliumkanälen in glatten Muskelzellen vermitteln. Die Hemmung der löslichen Epoxidhydrolase durch this compound hat auch entzündungshemmende Eigenschaften .

Wirkmechanismus

BI-1935 exerts its effects by inhibiting the enzyme soluble epoxide hydrolase. This inhibition prevents the hydrolysis of epoxyeicosatrienoic acids to dihydroxyeicosatrienoic acids, thereby increasing the levels of epoxyeicosatrienoic acids. These acids act as endothelium-derived hyperpolarizing factors that mediate vasodilation through the stimulation of calcium-activated potassium channels in smooth muscle cells. The inhibition of soluble epoxide hydrolase by this compound also has anti-inflammatory properties .

Vergleich Mit ähnlichen Verbindungen

BI-1935 ist einzigartig in seiner hohen Selektivität und Potenz als Inhibitor der löslichen Epoxidhydrolase. Ähnliche Verbindungen umfassen Dicyclohexylharnstoff, der auch die lösliche Epoxidhydrolase hemmt und bei spontan hypertensiven Ratten blutdrucksenkende Wirkungen gezeigt hat. Andere ähnliche Verbindungen umfassen GSK2256294A, ARM1 und TPPU, die ebenfalls Inhibitoren der löslichen Epoxidhydrolase sind und in verschiedenen Modellen unterschiedliche Wirksamkeiten gezeigt haben .

Biologische Aktivität

BI-1935 is a small molecule compound recognized for its potent and selective inhibition of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs). This article provides a comprehensive overview of the biological activity of this compound, exploring its mechanisms, effects on various physiological processes, and potential therapeutic applications.

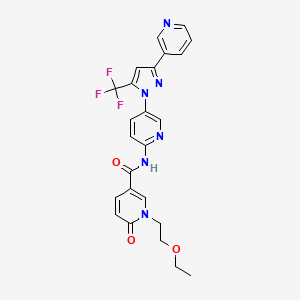

- Chemical Formula : C24H21F3N6O3

- Molecular Weight : 498.46 g/mol

This compound functions primarily as a competitive inhibitor of sEH. By inhibiting this enzyme, this compound prevents the conversion of EETs into dihydroxyeicosatrienoic acids (DHETs), which are less biologically active. EETs are known to play crucial roles in various physiological processes, including:

- Vasodilation : EETs promote the relaxation of vascular smooth muscle, leading to decreased blood pressure.

- Anti-inflammatory effects : They modulate inflammatory responses, making them potential candidates for treating inflammatory diseases.

Cardiovascular Protection

Research has demonstrated that this compound enhances the bioavailability of EETs, which can contribute to improved vascular function and reduced blood pressure. In animal models, administration of this compound has shown promising results in terms of:

- Lowering blood pressure : Studies indicate significant reductions in systolic and diastolic blood pressure in hypertensive models treated with this compound.

- Improving endothelial function : Enhanced vasodilation responses have been observed, indicating better endothelial health.

Anti-inflammatory Properties

This compound's ability to inhibit sEH also suggests potential applications in managing inflammatory conditions. The compound has been studied for its effects on:

- Cytokine production : In vitro studies show that this compound can reduce the release of pro-inflammatory cytokines.

- Inflammatory disease models : Animal studies have indicated that treatment with this compound can alleviate symptoms in models of arthritis and other inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, highlighting its therapeutic potential:

-

Hypertension Model Study :

- Objective : To evaluate the effects of this compound on blood pressure regulation.

- Methodology : Hypertensive rats were treated with varying doses of this compound.

- Findings : A dose-dependent reduction in blood pressure was observed, with significant improvements in vascular reactivity.

-

Inflammatory Response Study :

- Objective : To assess the anti-inflammatory effects of this compound.

- Methodology : Murine macrophages were treated with this compound and stimulated with lipopolysaccharides (LPS).

- Findings : Treatment resulted in a marked decrease in TNF-alpha and IL-6 production, indicating reduced inflammatory response.

Comparative Analysis with Other Compounds

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| This compound | Selective sEH inhibitor | Enhances EET levels; cardiovascular benefits |

| GW6471 | PPAR-gamma antagonist | Targets metabolic syndrome |

| Tetrahydrolipstatin | Pancreatic lipase inhibitor | Primarily for weight management |

| CYP2J2 inhibitors | Inhibit cytochrome P450 enzymes | Affect fatty acid metabolism |

Eigenschaften

IUPAC Name |

1-(2-ethoxyethyl)-6-oxo-N-[5-[3-pyridin-3-yl-5-(trifluoromethyl)pyrazol-1-yl]pyridin-2-yl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21F3N6O3/c1-2-36-11-10-32-15-17(5-8-22(32)34)23(35)30-21-7-6-18(14-29-21)33-20(24(25,26)27)12-19(31-33)16-4-3-9-28-13-16/h3-9,12-15H,2,10-11H2,1H3,(H,29,30,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMESAVNRPDKZCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C=C(C=CC1=O)C(=O)NC2=NC=C(C=C2)N3C(=CC(=N3)C4=CN=CC=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21F3N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.